5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde
Overview
Description
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H13NO2 It is a derivative of nicotinaldehyde, characterized by the presence of methoxy, ethyl, and methyl groups attached to the nicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the alkylation of 2-methoxy-6-methylnicotinaldehyde with ethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Methoxy-5-ethyl-6-methylnicotinic acid.
Reduction: 2-Methoxy-5-ethyl-6-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-5-methylnicotinaldehyde: Similar structure but lacks the ethyl group.
2-Methoxy-5-methylnicotinaldehyde: Similar structure but lacks the ethyl group.
5-Ethyl-2-methoxy-6-methylnicotinaldehyde: Identical structure but different naming convention.
Uniqueness
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-4-8-5-9(6-12)10(13-3)11-7(8)2/h5-6H,4H2,1-3H3 |
InChI Key |
RNLDTMJKDYDWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1C)OC)C=O |
Origin of Product |
United States |
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